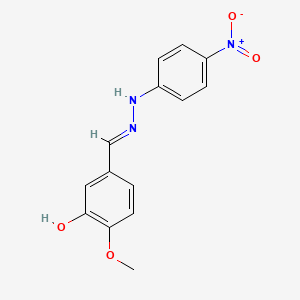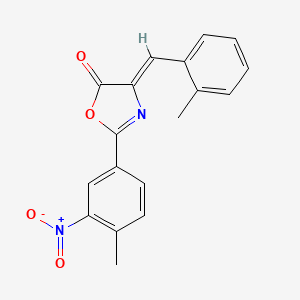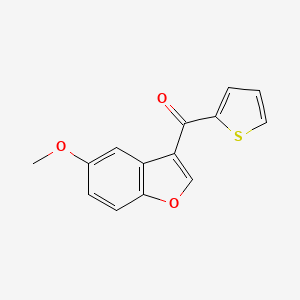![molecular formula C26H17Br3N2O3 B11546155 2,4-dibromo-6-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate](/img/structure/B11546155.png)
2,4-dibromo-6-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-6-[(E)-{[2-(Naphthalen-1-yl)acetamido]imino}methyl]phenyl 3-bromobenzoate is a complex organic compound characterized by its unique structure, which includes multiple bromine atoms and aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-[(E)-{[2-(Naphthalen-1-yl)acetamido]imino}methyl]phenyl 3-bromobenzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Bromination: Introduction of bromine atoms into the aromatic rings using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Condensation: Formation of the imino group through a condensation reaction between an amine and an aldehyde or ketone.
Esterification: Formation of the ester linkage by reacting the phenol derivative with 3-bromobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dibromo-6-[(E)-{[2-(Naphthalen-1-yl)acetamido]imino}methyl]phenyl 3-bromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted derivatives, while hydrolysis will produce the corresponding carboxylic acid and alcohol.
Aplicaciones Científicas De Investigación
2,4-Dibromo-6-[(E)-{[2-(Naphthalen-1-yl)acetamido]imino}methyl]phenyl 3-bromobenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes.
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-6-[(E)-{[2-(Naphthalen-1-yl)acetamido]imino}methyl]phenyl 3-bromobenzoate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dibromo-6-[(E)-{[2-(Naphthalen-1-yl)acetamido]imino}methyl]phenol
- 2,4-Dibromo-6-[(E)-{[2-(Naphthalen-1-yl)acetamido]imino}methyl]phenyl acetate
- 2,4-Dibromo-6-[(E)-{[2-(Naphthalen-1-yl)acetamido]imino}methyl]phenyl benzoate
Uniqueness
The uniqueness of 2,4-Dibromo-6-[(E)-{[2-(Naphthalen-1-yl)acetamido]imino}methyl]phenyl 3-bromobenzoate lies in its specific combination of bromine atoms and aromatic rings, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and reactivity.
Propiedades
Fórmula molecular |
C26H17Br3N2O3 |
|---|---|
Peso molecular |
645.1 g/mol |
Nombre IUPAC |
[2,4-dibromo-6-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C26H17Br3N2O3/c27-20-9-4-8-18(11-20)26(33)34-25-19(12-21(28)14-23(25)29)15-30-31-24(32)13-17-7-3-6-16-5-1-2-10-22(16)17/h1-12,14-15H,13H2,(H,31,32)/b30-15+ |
Clave InChI |
MYWHVTWALLMJMS-FJEPWZHXSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)OC(=O)C4=CC(=CC=C4)Br |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=C(C(=CC(=C3)Br)Br)OC(=O)C4=CC(=CC=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-chlorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11546089.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[bis(4-fluorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11546096.png)
![1-(Dimethoxymethyl)-17-(2-hydroxyethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11546099.png)
![2-(4-Bromobenzoyloxy)-4-[(E)-{[2-(2,6-dibromo-4-methylphenoxy)acetamido]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B11546102.png)

![4-ethyl-2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenol](/img/structure/B11546116.png)

![(3E)-N-(4-bromophenyl)-3-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11546122.png)
![N-[(1E)-3-[(2E)-2-(3-hydroxy-4-nitrobenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B11546134.png)
![2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11546152.png)
![4-{(E)-[2-({[(3-fluorophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}-2-methoxyphenyl 2-iodobenzoate (non-preferred name)](/img/structure/B11546157.png)
![2,4-Dibromo-6-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11546164.png)
